molecular formula C12H11ClFNO2 B2551696 Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate CAS No. 1553521-90-6

Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate

Cat. No.: B2551696
CAS No.: 1553521-90-6
M. Wt: 255.67
InChI Key: QIOKAFSCTSBGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate is a chemical compound that belongs to the class of cyanoacrylate esters. This compound is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthesis methods that expand the utility and accessibility of compounds related to Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate. For instance, a novel approach for synthesizing methyl 2-fluoro-3-hydroxypropanoate (MFHP) was introduced, leveraging Claisen salts and formaldehyde in water. This method aims to enhance the storage life and reduce the costs associated with methyl 2-fluoroacrylate (MFA), demonstrating the broader implications of modifying such compounds (Fu et al., 2022).

Cross-Coupling Techniques

Another significant application is the development of cross-coupling techniques that enable the arylation and methylation of phenolic derivatives. This process utilizes a U-shaped template to facilitate the coupling of C–H bonds with organoborons, highlighting the compound's versatility in chemical synthesis (Wan et al., 2013).

Anticancer Applications

The synthesis and structural activity relationships of derivatives, such as the exploration of 3-substituted derivatives of 2-hydroxypropionanilides for antiandrogen activity, reveal potential anticancer applications. These compounds have shown promise in the treatment of androgen-responsive diseases, indicating the therapeutic relevance of modifications to the core structure of this compound (Tucker et al., 1988).

Synthetic Efficiency

Efforts to synthesize optically active analogs with high enantiomeric purity underscore the importance of efficient synthetic routes. Such endeavors aim to create compounds with specific optical activities, which are crucial for the development of pharmaceuticals and other applications where stereochemistry plays a critical role (Fritz-Langhals & Schu¨tz, 1993).

Taxol Side Chain Modification

Modifying the side chain of taxol, researchers have synthesized fluorine analogs of the C-13 side chain of taxol. These modifications are aimed at improving the compound's pharmacological properties, demonstrating the continuous search for more effective cancer treatments (Davis & Reddy, 1994).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information for “Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate” is not available in the current resources .

Future Directions

The future directions for research on “Methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO2/c1-12(7-15,11(16)17-2)6-8-9(13)4-3-5-10(8)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOKAFSCTSBGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)F)(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.